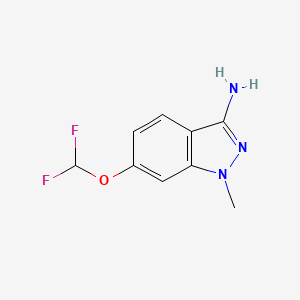

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine

Descripción general

Descripción

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of the difluoromethoxy group and the methyl group on the indazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.

Methylation: The methyl group can be introduced via methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted indazoles.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is being investigated as a potential therapeutic agent due to its unique chemical structure. It has shown promise in various biological activities, including:

- Anticancer Properties : Studies indicate that this compound exhibits significant inhibitory effects against cancer cell lines, making it a candidate for developing new cancer therapies. For instance, it has been shown to affect apoptosis and cell cycle regulation by modulating pathways involving Bcl2 family members and p53/MDM2 .

Biological Research

The compound is also studied for its biological activities beyond anticancer effects:

- Antimicrobial and Antifungal Activities : Preliminary research suggests potential efficacy against various pathogens, which could lead to new antimicrobial agents.

Material Science

Its unique properties allow it to be incorporated into advanced materials, particularly in:

- Polymer Development : The compound's fluorinated nature can enhance the performance characteristics of polymers used in electronics and coatings.

Case Studies

Several studies have highlighted the applications of this compound:

- Antitumor Activity Study :

- Mechanistic Studies :

Mecanismo De Acción

The mechanism of action of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied .

Comparación Con Compuestos Similares

Similar Compounds

6-Methoxy-1-methyl-1h-indazol-3-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

6-(Trifluoromethoxy)-1-methyl-1h-indazol-3-amine: Contains a trifluoromethoxy group, which may impart different chemical and biological properties.

1-Methyl-1h-indazol-3-amine: Lacks the difluoromethoxy group, making it less lipophilic and potentially less biologically active.

Uniqueness

The presence of the difluoromethoxy group in 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine makes it unique compared to its analogs. This group can significantly alter the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications .

Actividad Biológica

6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group, which enhances its lipophilicity and binding affinity to various biological targets. This unique structural characteristic is believed to play a crucial role in its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding. The difluoromethoxy group may facilitate better penetration through cell membranes, allowing for effective intracellular targeting. Preliminary studies suggest that it may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Biological Activities

Anticancer Activity : Recent studies have evaluated the compound's anticancer potential against various human cancer cell lines. For instance, a study focusing on indazole derivatives reported that this compound exhibited significant antiproliferative effects against the K562 leukemia cell line with an IC50 value of approximately 5.15 µM. This indicates a promising selectivity for cancerous cells over normal cells (HEK-293) which had an IC50 of 33.2 µM .

Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway. In K562 cells treated with varying concentrations of the compound, apoptosis rates increased significantly, demonstrating a dose-dependent effect .

Cell Cycle Arrest : Further investigations revealed that treatment with this compound led to an increase in the G0/G1 phase population of K562 cells while decreasing the S phase population. This suggests that the compound may effectively halt cell cycle progression in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | IC50 (µM) against K562 | Notes |

|---|---|---|---|

| This compound | Indazole derivative | 5.15 | Promising anticancer activity |

| 6-Methoxy-1-methyl-1H-indazol-3-amine | Indazole derivative | Not specified | Lacks difluoromethoxy group; potentially less active |

| 6-(Trifluoromethoxy)-1-methyl-1H-indazol-3-amine | Indazole derivative | Not specified | May exhibit different biological properties |

Study 1: Antitumor Activity Assessment

A comprehensive study synthesized various indazole derivatives, including this compound. The results indicated significant antitumor activity against multiple cancer cell lines, particularly highlighting its effectiveness against K562 cells. The study utilized MTT assays to quantify cell viability and apoptosis assays to evaluate mechanisms of action .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its effects. Western blot analysis demonstrated alterations in apoptosis-related protein expression levels upon treatment with the compound, further confirming its role in inducing apoptosis via modulation of key regulatory proteins such as Bcl-2 and Bax .

Propiedades

IUPAC Name |

6-(difluoromethoxy)-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRMIXPETPBOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.